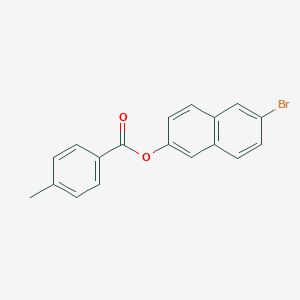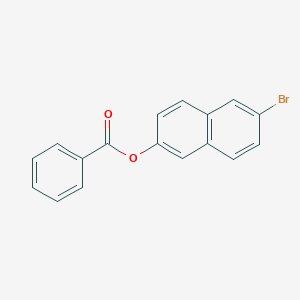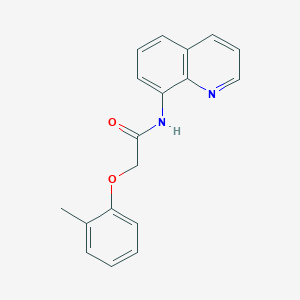
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that belongs to the class of aryloxyacetamides This compound is characterized by the presence of a quinoline ring and a 2-methylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with quinoline-8-amine: The 2-methylphenoxyacetic acid is then coupled with quinoline-8-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and quinoline rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the quinoline moiety.
Quinoline-8-amine: Contains the quinoline ring but lacks the phenoxyacetamide structure.
Uniqueness
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the combination of the quinoline ring and the 2-methylphenoxy group, which imparts distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-2-3-10-16(13)22-12-17(21)20-15-9-4-7-14-8-5-11-19-18(14)15/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
BTTCGDZEDXKQQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


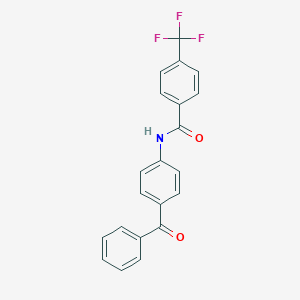
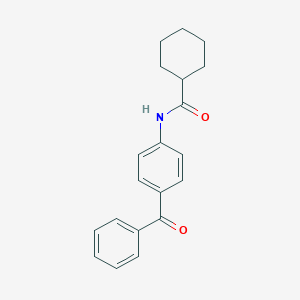
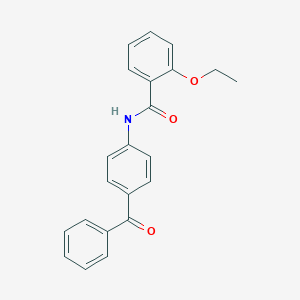
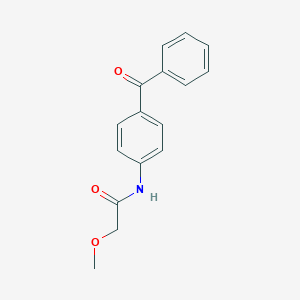
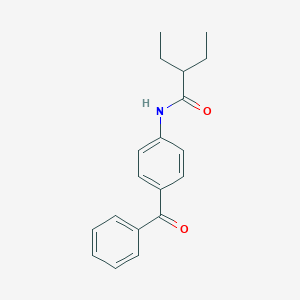
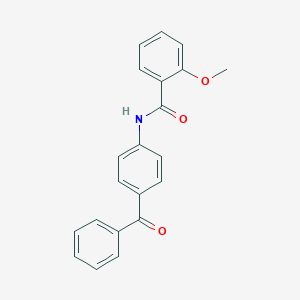


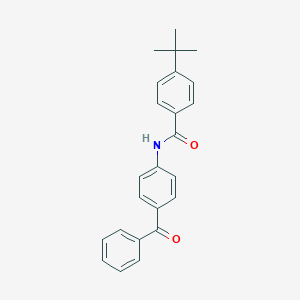
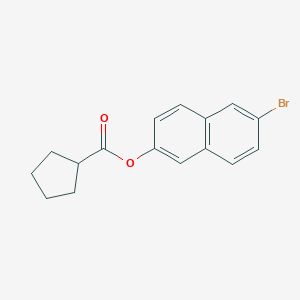
![5-[(4-Tert-butylbenzoyl)amino]-2-methylphenyl4-tert-butylbenzoate](/img/structure/B310188.png)
